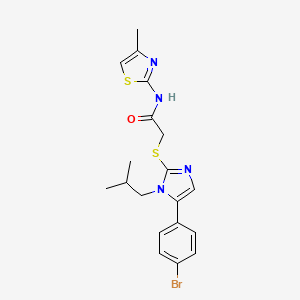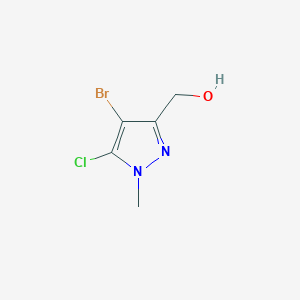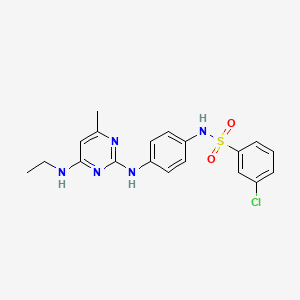
3-chloro-N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide is a complex organic compound featuring a sulfonamide group, a pyrimidine ring, and a chloro-substituted phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3-chloro-N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide typically involves multi-step synthesis:
Starting Material: : A suitable benzenesulfonamide derivative is chosen as the starting material.
Chlorination: : The phenyl ring is chlorinated using reagents such as thionyl chloride.
Pyrimidine Ring Formation: : A nucleophilic aromatic substitution reaction introduces the pyrimidine ring. Reagents such as ethylamine and methylamines facilitate this reaction.
Substitution on Pyrimidine: : The pyrimidine ring is further modified by introducing ethylamino groups using common organic synthesis techniques.
Industrial Production Methods
Industrial-scale production mirrors lab-scale synthesis but requires optimization for yield and purity. Techniques such as batch reactors and continuous flow processes might be used. Stringent control of reaction conditions—like temperature, pressure, and solvent composition—is crucial to ensure consistency and efficiency on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidative cleavage of the sulfonamide group, leading to sulfone formation.
Reduction: : Reduction of the nitro groups (if present) can produce corresponding amines.
Substitution: : The chloro group can be substituted with other nucleophiles, including thiols and amines.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or hydrogen peroxide for oxidative reactions.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride for reduction.
Nucleophiles: : Amines or thiols for substitution reactions.
Major Products
Oxidation: : Formation of sulfone derivatives.
Reduction: : Production of amine derivatives.
Substitution: : Creation of thiol or amine-substituted benzenesulfonamides.
Applications De Recherche Scientifique
3-chloro-N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide has diverse applications:
Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules and can be utilized in the development of new reagents and catalysts.
Biology: : The compound can be explored for its potential as a molecular probe in biological studies, specifically in understanding protein-ligand interactions.
Industry: : Its structural complexity makes it a candidate for materials science, particularly in developing novel polymers or advanced materials.
Mécanisme D'action
The detailed mechanism of action would depend on its specific application. Generally, it may act by binding to specific molecular targets such as enzymes or receptors, disrupting their normal function and thereby producing a biological effect. The interactions within the sulfonamide group are typically crucial in its binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
3-chloro-N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide can be compared to related sulfonamide and pyrimidine derivatives:
Similar Compounds
N-(4-((4-(methylamino)-6-chloropyrimidin-2-yl)amino)phenyl)benzenesulfonamide
3-bromo-N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)benzenesulfonamide
Uniqueness
The chloro group provides unique chemical reactivity, allowing for distinct substitution patterns.
The ethylamino group enhances its potential biological activity by possibly improving its binding properties.
Hope this satisfies your curiosity about this fascinating compound
Propriétés
IUPAC Name |
3-chloro-N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2S/c1-3-21-18-11-13(2)22-19(24-18)23-15-7-9-16(10-8-15)25-28(26,27)17-6-4-5-14(20)12-17/h4-12,25H,3H2,1-2H3,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHUFUKRRRWBJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cyclopropyl-1-[6-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2870709.png)
![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(3-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2870711.png)
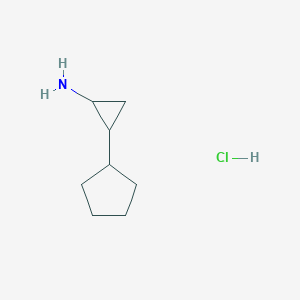
![(1R,4R,5R)-1-(4-Chlorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2870714.png)
![4-[(1-Cyanocyclobutyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2870715.png)
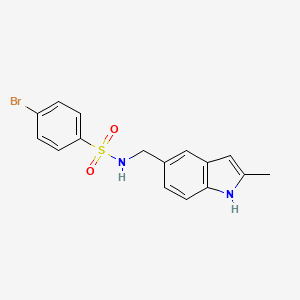
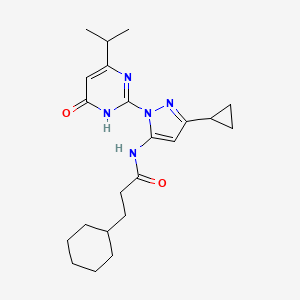
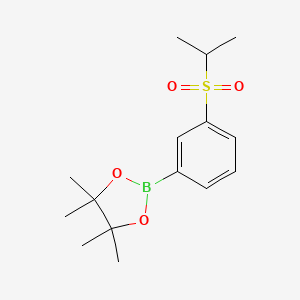
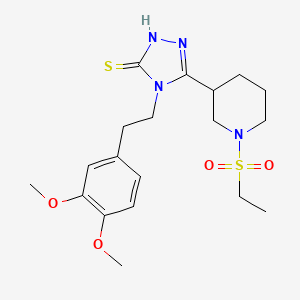
![[2-[[5-(4-Methylphenyl)-2-phenylpyrazol-3-yl]amino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2870723.png)
![(2Z)-6-methoxy-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2870726.png)
amino}acetamide](/img/structure/B2870727.png)
